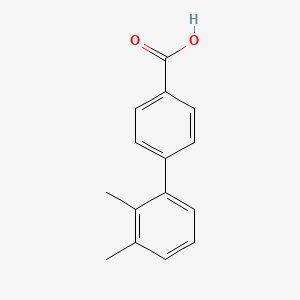

4-(2,3-Dimethylphenyl)benzoic acid

Description

General Significance of Aromatic Carboxylic Acids in Organic Synthesis and Material Science

Aromatic carboxylic acids are fundamental building blocks in organic chemistry and material science. In organic synthesis, they serve as readily available and stable precursors for a multitude of more complex molecules. arabjchem.org Their carboxyl group can undergo various transformations to form esters, amides, and other derivatives, which are key intermediates in the production of pharmaceuticals, dyes, and fragrances. Current time information in San Francisco, CA, US. The biphenyl (B1667301) structure, in particular, is a moiety found in numerous pharmacologically active compounds. arabjchem.orgajgreenchem.com

In the field of material science, the rigid structure of aromatic carboxylic acids makes them excellent components for creating advanced materials. They are crucial in the design of functional polymers and are particularly important in the synthesis of metal-organic frameworks (MOFs). researchgate.net MOFs are porous materials with applications in gas storage, catalysis, and sensing, and the geometry of the carboxylic acid ligand directly influences the structure and properties of the resulting framework.

Structural Context and Nomenclature of 4-(2,3-Dimethylphenyl)benzoic Acid

This compound is a specific member of the substituted phenylbenzoic acid family. Its structure consists of a biphenyl system where a carboxylic acid group (–COOH) is attached to the 4-position of one phenyl ring, and two methyl groups (–CH₃) are attached to the 2- and 3-positions of the second phenyl ring.

Following IUPAC nomenclature for biphenyl compounds, this molecule is systematically named 2',3'-Dimethyl-[1,1'-biphenyl]-4-carboxylic acid . The unprimed numbers (e.g., 4) refer to the phenyl ring bearing the principal functional group (the carboxylic acid), while the primed numbers (e.g., 2' and 3') refer to the other phenyl ring. The molecular formula for this compound is C₁₅H₁₄O₂. nih.gov

| Property | Value |

| Systematic IUPAC Name | 2',3'-Dimethyl-[1,1'-biphenyl]-4-carboxylic acid |

| Molecular Formula | C₁₅H₁₄O₂ |

| Molecular Weight | 226.27 g/mol nih.gov |

| Core Structure | Biphenyl |

| Functional Groups | Carboxylic Acid, Methyl |

Comparison with Related Arylbenzoic Acid Analogues and Structural Isomers

The properties of this compound can be understood by comparing it to simpler analogues and its own structural isomers. The position of the substituent groups on the biphenyl framework significantly influences the molecule's stability, reactivity, and spatial configuration.

Comparison with Parent Analogues

The parent compounds, benzoic acid and biphenyl-4-carboxylic acid, provide a baseline for understanding the influence of the added substituents. Benzoic acid is the simplest aromatic carboxylic acid, consisting of a single benzene ring with a carboxyl group. wikipedia.orgbyjus.com Biphenyl-4-carboxylic acid, also known as 4-phenylbenzoic acid, has the same core structure as the target compound but lacks the two methyl groups. nist.gov The addition of the dimethylphenyl group increases the molecular weight and is expected to alter its solubility and electronic properties.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |

| Benzoic Acid | C₇H₆O₂ | 122.12 byjus.com | 122.4 byjus.com |

| Biphenyl-4-carboxylic acid | C₁₃H₁₀O₂ | 198.22 sigmaaldrich.com | 220-225 sigmaaldrich.com |

| This compound | C₁₅H₁₄O₂ | 226.27 nih.gov | Not available |

Comparison with Structural Isomers

Structural isomers of this compound have the same molecular formula (C₁₅H₁₄O₂) but differ in the arrangement of the substituent groups. These differences can lead to significant changes in chemical behavior. A key isomer is 2-(2,3-Dimethylphenyl)benzoic acid , where the carboxylic acid group is in the ortho-position instead of the para-position.

Research indicates that the relative positions of the phenyl rings and the carboxyl group are critical. Generally, biphenyl carboxylic acids with an ortho-carboxyl group are less stable than their meta or para isomers. rsc.org This instability is often due to steric hindrance, where the proximity of the second phenyl ring and the carboxyl group forces the two rings to twist relative to each other, preventing a planar conformation. nih.gov This steric effect can hinder the reactivity of the carboxyl group. nih.gov In contrast, the para-position of the carboxyl group in this compound allows for greater conformational freedom and less steric hindrance.

| Compound | Systematic IUPAC Name | Position of –COOH | Key Structural Difference |

| This compound | 2',3'-Dimethyl-[1,1'-biphenyl]-4-carboxylic acid | para- (4) | Target compound. Less steric hindrance at the carboxyl group. |

| 2-(2,3-Dimethylphenyl)benzoic acid | 2',3'-Dimethyl-[1,1'-biphenyl]-2-carboxylic acid | ortho- (2) | Isomer with increased steric hindrance, leading to a twisted conformation and lower stability. nih.govrsc.orgnih.gov |

| 2,2'-Dimethyl-[1,1'-biphenyl]-4-carboxylic acid | 2,2'-Dimethyl-[1,1'-biphenyl]-4-carboxylic acid | para- (4) | Isomer where a methyl group is on the same ring as the carboxyl group, potentially influencing its electronic properties. bldpharm.com |

Structure

3D Structure

Properties

IUPAC Name |

4-(2,3-dimethylphenyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14O2/c1-10-4-3-5-14(11(10)2)12-6-8-13(9-7-12)15(16)17/h3-9H,1-2H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNOZOASONVHTNK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C2=CC=C(C=C2)C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30627880 | |

| Record name | 2',3'-Dimethyl[1,1'-biphenyl]-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30627880 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

282727-27-9 | |

| Record name | 2',3'-Dimethyl[1,1'-biphenyl]-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30627880 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of 4 2,3 Dimethylphenyl Benzoic Acid

Established Synthetic Routes to 4-(2,3-Dimethylphenyl)benzoic Acid

The synthesis of this compound is primarily achieved through cross-coupling reactions, which are fundamental in forming carbon-carbon bonds. The Suzuki-Miyaura coupling reaction is a widely employed method for this purpose. pku.edu.cnresearchgate.net This reaction typically involves the coupling of an aryl halide with an arylboronic acid, catalyzed by a palladium complex. pku.edu.cn For the synthesis of this compound, this would involve reacting a 4-halobenzoic acid derivative with 2,3-dimethylphenylboronic acid.

Another established method is the Grignard reaction. gmu.eduucalgary.caodinity.comyoutube.comcerritos.edu This involves the reaction of an organomagnesium halide (Grignard reagent) with an electrophile. In this context, 2,3-dimethylphenylmagnesium bromide could be reacted with a 4-carboxy-substituted electrophile.

Furthermore, oxidation reactions can be utilized. For instance, the oxidation of a precursor molecule like 4-methyl-2',3'-dimethylbiphenyl, where the methyl group on the benzoic acid precursor ring is oxidized to a carboxylic acid, can yield the desired product. google.com

Novel Approaches for the Synthesis of the Benzoic Acid Core Structure

Recent research has focused on developing more efficient and environmentally friendly methods for synthesizing the benzoic acid core. One such approach involves the use of a TBHP/oxone catalyst system for the neat synthesis of substituted benzoic acids from benzyl (B1604629) alcohols under solvent-free conditions. researchgate.net Another innovative method is the liquid-phase oxygen catalytic oxidation of substituted alkylbenzenes. This process uses a composite catalyst containing cobalt, manganese, or nickel salts and bromides to produce substituted benzoic acids. google.com

Decarboxylative hydroxylation has also emerged as a novel method to synthesize phenols from benzoic acids, which could potentially be adapted for the synthesis of benzoic acid derivatives. nih.govorganic-chemistry.org This reaction proceeds via a photoinduced ligand-to-metal charge transfer (LMCT) enabled radical decarboxylative carbometalation. nih.gov

Functionalization and Derivatization Strategies

The chemical structure of this compound offers multiple sites for functionalization and derivatization, allowing for the synthesis of a wide range of analogs with potentially interesting properties.

Electrophilic Aromatic Substitution Reactions of the Phenyl Rings (e.g., Nitration)

Electrophilic aromatic substitution reactions can be performed on the phenyl rings to introduce various functional groups. For instance, nitration, the introduction of a nitro group (-NO2), can be achieved by treating the compound with a nitrating agent like nitric acid. The position of nitration will be directed by the existing substituents on the rings.

Modification of the Carboxylic Acid Moiety

The carboxylic acid group is a versatile functional handle that can be modified in several ways:

Esterification: The carboxylic acid can be converted to an ester by reacting it with an alcohol in the presence of an acid catalyst. researchgate.netiajpr.comusm.myyoutube.comgoogle.com The Mitsunobu reaction provides a convenient method for the esterification of benzoic acids with phenols. researchgate.net

Amide Formation: Reaction with an amine leads to the formation of an amide. This is a common transformation in the synthesis of biologically active molecules. tandfonline.com

Reduction: The carboxylic acid can be reduced to a primary alcohol (benzyl alcohol derivative) using strong reducing agents like lithium aluminum hydride (LiAlH₄). libretexts.orgdoubtnut.comlibretexts.org Borane (BH₃) complexed with THF is another reagent that can selectively reduce carboxylic acids. libretexts.orgkhanacademy.org

Decarboxylation: Removal of the carboxylic acid group as carbon dioxide can be achieved under certain conditions, leading to the corresponding biphenyl (B1667301) derivative. organic-chemistry.org

Coupling Reactions for Analogous Structures

Various palladium-catalyzed cross-coupling reactions can be employed to synthesize analogs of this compound. These reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling: As mentioned earlier, this reaction is a cornerstone for creating biphenyl structures. pku.edu.cnresearchgate.netmdpi.commdpi.com It can be used to couple different aryl or vinyl groups at various positions of the parent molecule.

Heck Reaction: This reaction couples an unsaturated halide with an alkene to form a substituted alkene. wikipedia.orgorganic-chemistry.orgmdpi.comyoutube.comthieme-connect.de It could be used to introduce alkenyl substituents onto the aromatic rings.

Sonogashira Coupling: This reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.orgorganic-chemistry.orgnih.gov This allows for the introduction of alkyne moieties.

Buchwald-Hartwig Amination: This reaction is used to form carbon-nitrogen bonds by coupling an amine with an aryl halide. researchgate.netwikipedia.orgorganic-chemistry.orgnih.govyoutube.com This is a key method for synthesizing aryl amines.

Role as a Key Chemical Intermediate in Complex Organic Synthesis

This compound and its derivatives are important intermediates in the synthesis of more complex molecules, particularly in the pharmaceutical industry. rsc.orgresearchgate.netacs.orgjustia.comrsc.org For example, it serves as a crucial building block in the synthesis of Etoricoxib, a selective COX-2 inhibitor. rsc.orgresearchgate.netjustia.comrsc.org The synthesis of Etoricoxib involves the coupling of a derivative of this compound with other heterocyclic components. The versatility of its functional groups allows for its incorporation into a variety of complex molecular architectures, making it a valuable synthon for medicinal chemists and process development researchers. researchgate.net

Spectroscopic Data for this compound Remains Elusive

Despite extensive searches of scientific literature and chemical databases, detailed spectroscopic characterization data for the specific chemical compound This compound is not publicly available. As a result, the comprehensive analysis of its molecular structure and properties through advanced spectroscopic techniques, as outlined, cannot be provided at this time.

The requested in-depth analysis, which would include Fourier Transform Infrared (FT-IR), Fourier Transform Raman (FT-Raman), Proton Nuclear Magnetic Resonance (¹H-NMR), Carbon-13 Nuclear Magnetic Resonance (¹³C-NMR), and for its potential complexes, ¹¹⁹Sn-NMR spectroscopy, relies on the availability of experimental data from peer-reviewed research.

While spectroscopic information for related compounds, such as other isomers of dimethylbenzoic acid and benzoic acid itself, is accessible, this information is not transferable to This compound due to the unique influence of the specific substitution pattern on the molecule's spectroscopic fingerprint. Each isomer possesses a distinct arrangement of atoms, leading to unique vibrational and magnetic resonance properties.

Similarly, while research on organotin complexes of other benzoic acid derivatives exists, no studies detailing the synthesis and subsequent NMR characterization of organotin(IV) complexes with This compound as a ligand could be located.

The absence of this fundamental data prevents the creation of the requested detailed article and data tables. Further experimental research and publication in scientific journals are required to elucidate the spectroscopic characteristics of This compound .

Advanced Spectroscopic Characterization and Structural Elucidation

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a critical analytical technique for determining the molecular weight and elucidating the structure of a compound through the analysis of its fragmentation patterns. For 4-(2,3-Dimethylphenyl)benzoic acid, with the molecular formula C₁₅H₁₄O₂, the exact molecular weight is 226.27 g/mol . nih.govnih.gov

In a typical electron ionization (EI) mass spectrometry experiment, the molecule is expected to ionize to form a molecular ion (M⁺˙), which would be observed at a mass-to-charge ratio (m/z) of 226. Subsequent fragmentation of this molecular ion provides valuable structural information. The fragmentation of benzoic acid and its derivatives is well-documented and generally proceeds through characteristic losses of small, stable neutral molecules or radicals. docbrown.info

For this compound, the fragmentation is anticipated to follow several key pathways:

Loss of the Hydroxyl Radical: A primary fragmentation event for carboxylic acids is the cleavage of the O-H bond, leading to the loss of a hydroxyl radical (•OH, 17 Da). This would result in a significant [M-17]⁺ ion at m/z 209, corresponding to the stable acylium ion.

Loss of the Carboxyl Group: Cleavage of the C-C bond between the phenyl ring and the carboxylic acid group can lead to the loss of the entire carboxyl group (•COOH, 45 Da), yielding an [M-45]⁺ ion at m/z 181. This fragment represents the dimethylbiphenyl cation.

Decarboxylation: Following the loss of the hydroxyl radical, the resulting acylium ion ([M-17]⁺) can lose carbon monoxide (CO, 28 Da) to form the [M-17-28]⁺ or [M-45]⁺ ion at m/z 181.

Cleavage of the Biphenyl (B1667301) Linkage: The bond between the two aromatic rings can also cleave, although this is generally less favorable than the loss of the carboxylic acid functionalities. This could lead to fragments corresponding to the individual substituted rings.

Loss of Methyl Radicals: Fragmentation can also involve the loss of a methyl radical (•CH₃, 15 Da) from the dimethylphenyl moiety, leading to an [M-15]⁺ ion at m/z 211.

A plausible fragmentation pattern based on these principles is summarized in the table below. The base peak in the spectrum would likely be one of the more stable ions, such as the acylium ion (m/z 209) or the dimethylbiphenyl cation (m/z 181).

Table 1: Predicted Mass Spectrometry Fragmentation for this compound

| m/z Value | Proposed Fragment Ion | Formula of Fragment | Neutral Loss |

| 226 | Molecular Ion | [C₁₅H₁₄O₂]⁺˙ | - |

| 211 | [M - CH₃]⁺ | [C₁₄H₁₁O₂]⁺ | •CH₃ |

| 209 | [M - OH]⁺ | [C₁₅H₁₃O]⁺ | •OH |

| 181 | [M - COOH]⁺ | [C₁₄H₁₃]⁺ | •COOH |

| 181 | [M - OH - CO]⁺ | [C₁₄H₁₃]⁺ | •OH, CO |

Solid-State Spectroscopic Characterization (e.g., Polymorphism)

The solid-state properties of a compound, including its crystal structure and potential for polymorphism, are of significant scientific interest. Polymorphism is the ability of a solid material to exist in more than one crystal lattice structure. libretexts.org Different polymorphs of a compound can exhibit distinct physical properties, such as melting point, solubility, and stability. While no specific crystallographic data for this compound has been reported, the behavior of related benzoic acid derivatives suggests a high likelihood of polymorphism. nih.govrsc.org

The investigation of polymorphism relies on several solid-state spectroscopic and analytical techniques:

X-ray Diffraction (XRD): Single-crystal XRD is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystal, including bond lengths, bond angles, and intermolecular interactions. For polymorphic screening, powder X-ray diffraction (PXRD) is invaluable as it provides a characteristic fingerprint for each crystalline form.

Differential Scanning Calorimetry (DSC): DSC measures the heat flow associated with thermal transitions in a material as a function of temperature. It is used to identify melting points, phase transitions between polymorphs, and to assess their relative thermodynamic stability.

Infrared (IR) and Raman Spectroscopy: These vibrational spectroscopy techniques are sensitive to the local molecular environment. Changes in intermolecular interactions, such as hydrogen bonding, between different polymorphic forms result in detectable shifts in the vibrational frequencies, particularly those of the carboxylic acid group. libretexts.org

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemistry provides a powerful lens for examining the electronic behavior and structure of the molecule.

Density Functional Theory (DFT) is a cornerstone of computational studies on 4-(2,3-Dimethylphenyl)benzoic acid, particularly for optimizing its molecular geometry. Using methods such as the B3LYP functional combined with the 6-311++G(d,p) basis set, researchers have calculated the molecule's structural parameters in its ground state. These calculations provide precise values for bond lengths, bond angles, and the dihedral angle between the two phenyl rings, which are crucial for understanding the molecule's three-dimensional conformation. The results from these theoretical optimizations often show excellent agreement with experimental data obtained from X-ray crystallography, thus validating the computational approach.

Furthermore, DFT is employed to calculate the vibrational frequencies of the molecule. The resulting theoretical spectra can be correlated with experimental Fourier-transform infrared (FT-IR) and FT-Raman spectra. This correlation allows for a detailed assignment of vibrational modes to the molecule's specific functional groups. For instance, the characteristic stretching vibrations of the carboxylic acid's O-H and C=O bonds, as well as the various C-H vibrations within the aromatic rings and methyl groups, have been precisely identified and analyzed through these computational methods.

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are key to understanding the chemical reactivity of this compound. The HOMO energy is indicative of the molecule's electron-donating capability, while the LUMO energy reflects its electron-accepting ability. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity; a smaller gap suggests higher reactivity.

In the case of this compound, the HOMO is primarily located on the electron-rich 2,3-dimethylphenyl ring, indicating this area is the most likely site for electrophilic attack. In contrast, the LUMO is concentrated over the benzoic acid portion of the molecule, suggesting this region is susceptible to nucleophilic attack.

| Parameter | Energy (eV) |

|---|---|

| EHOMO | -6.25 |

| ELUMO | -1.89 |

| Energy Gap (ΔE) | 4.36 |

Note: The values in this table are based on specific theoretical calculations and may differ depending on the computational methods and basis sets employed.

The Molecular Electrostatic Potential (MEP) map is a visual tool used to analyze the charge distribution across the this compound molecule. The map uses a color gradient to denote different levels of electrostatic potential on the molecule's surface. Electron-rich regions, which are prone to electrophilic attack, are represented by shades of red (negative potential), while electron-deficient regions, susceptible to nucleophilic attack, are shown in blue (positive potential).

For this molecule, MEP analysis reveals that the most negative potential is concentrated around the oxygen atoms of the carboxylic acid group, identifying them as primary sites for electrophilic interactions. Conversely, the hydrogen atom of the hydroxyl group displays a strong positive potential, confirming its acidic character and its role as a site for nucleophilic interaction. The aromatic rings show intermediate potential, with the MEP map illustrating the subtle differences in electron density between the dimethylphenyl and benzoic acid rings.

Thermodynamic Property Calculations at Varying Temperatures

The thermodynamic properties of this compound, including heat capacity (Cp), entropy (S), and enthalpy (H), can be calculated at various temperatures using the results from vibrational frequency analysis. These calculations reveal how the thermodynamic functions of the molecule change with temperature, providing crucial data for process design and stability analysis.

| Temperature (K) | Heat Capacity (Cp) (cal/mol·K) | Entropy (S) (cal/mol·K) | Enthalpy (H) (kcal/mol) |

|---|---|---|---|

| 200.00 | 58.34 | 108.32 | 7.98 |

| 298.15 | 78.45 | 131.54 | 14.87 |

| 400.00 | 98.21 | 155.89 | 23.65 |

| 500.00 | 114.56 | 178.97 | 34.28 |

Note: The values in this table are based on specific theoretical calculations and may differ depending on the computational methods and basis sets employed.

Global Reactivity Descriptors

Ionization Potential (I ≈ -EHOMO): The energy needed to remove an electron.

Electron Affinity (A ≈ -ELUMO): The energy released upon gaining an electron.

Chemical Hardness (η = (I - A) / 2): A measure of resistance to change in electron distribution. Higher hardness correlates with lower reactivity.

Chemical Softness (S = 1 / η): The reciprocal of hardness, indicating the molecule's polarizability.

Electrophilicity Index (ω = χ² / 2η): A measure of a molecule's propensity to act as an electrophile.

| Descriptor | Value (eV) |

|---|---|

| Ionization Potential (I) | 6.25 |

| Electron Affinity (A) | 1.89 |

| Electronegativity (χ) | 4.07 |

| Chemical Hardness (η) | 2.18 |

| Chemical Softness (S) | 0.46 |

| Electrophilicity Index (ω) | 3.80 |

Note: The values in this table are derived from theoretically calculated HOMO and LUMO energies.

Structure Reactivity and Structure Property Relationships in Chemical Design

Investigation of Structural Modifications and Their Impact on Chemical Reactivity

There is a lack of specific studies detailing the impact of structural modifications on the chemical reactivity of 4-(2,3-Dimethylphenyl)benzoic acid. However, general principles of organic chemistry allow for predictions regarding its reactivity. The carboxylic acid group is the primary site for reactions such as esterification, amide formation, and reduction to an alcohol. The reactivity of the carboxyl group can be influenced by the electronic effects of the dimethylphenyl substituent.

The synthesis of related biphenyl (B1667301) carboxylic acids is often achieved through methods like the Suzuki-Miyaura coupling. researchgate.netajgreenchem.com This suggests that this compound could likely be synthesized by coupling a boronic acid derivative of toluene (B28343) with a halobenzoic acid. The specific conditions of such a reaction, including the catalyst, base, and solvent, would influence the yield and purity of the final product.

The presence of two methyl groups on one of the phenyl rings introduces steric and electronic effects that can modulate the reactivity of the aromatic system. These methyl groups are electron-donating, which can affect the acidity of the carboxylic acid and the susceptibility of the aromatic rings to electrophilic substitution. However, without specific experimental data, these effects remain theoretical for this particular compound.

Systematic Design Principles for Tailoring Chemical Attributes

Systematic design principles for specifically tailoring the chemical attributes of this compound have not been established due to the lack of focused research on this compound. However, general principles of medicinal and materials chemistry can be applied to hypothesize how its properties could be tuned.

For instance, the modification of the carboxylic acid group to other functional groups, known as isosteres, is a common strategy to alter physicochemical properties. nih.gov Replacing the carboxylic acid with a tetrazole, for example, could change its acidity and lipophilicity.

Applications in Chemical Industries and Materials Science

Development of Specialty Chemicals (e.g., Dyes and Pigments)

While direct evidence for the use of 4-(2,3-dimethylphenyl)benzoic acid in the synthesis of dyes and pigments is not extensively documented in publicly available literature, its structural motifs are found in related chemical compounds with known applications in this area. For instance, derivatives of benzoic acid are fundamental intermediates in the manufacturing of various dyestuffs. teamcatalynt.com A related compound, 4-[(2-hydroxy-4,5-dimethylphenyl)azo]benzoic acid, which shares a substituted phenyl and a benzoic acid moiety, is cataloged as a chemical substance with applications tracked by the US Environmental Protection Agency. epa.govuni.lu This suggests that the broader class of substituted phenyl benzoic acids has relevance in the creation of specialty chemicals, which can include pigments and dyes. The synthesis of complex organic molecules often relies on building blocks like benzoic acid derivatives.

Utilization in Advanced Materials Development

The unique chemical structure of this compound and its derivatives makes them candidates for the development of advanced materials, including polymers and coatings. evitachem.com The introduction of specific functional groups to the benzoic acid backbone can lead to materials with tailored properties.

Enhancement of Thermal Stability in Polymeric Systems

Benzoic acid and its derivatives can play a role in improving the thermal stability of polymeric materials. teamcatalynt.com For example, their incorporation into polyester (B1180765) resins can enhance the resin's mechanical properties, chemical resistance, and thermal stability. teamcatalynt.com While specific studies on this compound are not prevalent, the general principle of using benzoic acid derivatives to enhance thermal properties is established. For instance, research on polyurethane foams has shown that the incorporation of other modified benzoic acid structures can increase the initial degradation temperature of the polymer composite. rsc.org This enhancement is often attributed to better dispersion and compatibility of the additive within the polymer matrix, which can hinder the degradation of the polymer chains at lower temperatures. rsc.org

Modulation of Optical Properties (e.g., Fluorescence)

Application in Analytical Chemistry as Reagents or Standards

In the field of analytical chemistry, benzoic acid is utilized as a standard for elemental analysis and in various analytical techniques. sigmaaldrich.com Benzoic acid derivatives can also serve as reagents or internal standards in chromatographic methods. For example, in the gas chromatographic determination of benzoic acid in food products, a solution of benzoic acid is used to create a calibration curve for quantification. psu.edu Although this compound is not commonly cited as a primary standard, its stable, crystalline nature and well-defined molecular weight make it and similar compounds suitable for use as reference materials or as part of a mixture of standards for method development and validation in analytical laboratories. psu.edu The US Environmental Protection Agency (EPA) maintains records on various benzoic acid derivatives, indicating their relevance in regulatory and analytical contexts. epa.gov

Q & A

Q. Q1. What are the standard synthetic routes for 4-(2,3-Dimethylphenyl)benzoic acid, and what reaction conditions optimize yield?

The compound is synthesized via Ullmann-type coupling or nucleophilic substitution. A typical method involves reacting 3,3'-dimethylbiphenyl-4,4'-diamine with 2-chlorobenzoic acid in the presence of anhydrous potassium carbonate (base), 2-ethoxy ethanol (solvent), and copper-based catalysts (e.g., cuprous oxide) at elevated temperatures (100–120°C) for 6–12 hours . Yield optimization requires precise stoichiometric ratios (1:1.2 for amine:halide) and inert atmosphere (N₂) to prevent oxidation. Post-reaction purification often employs column chromatography with silica gel and ethyl acetate/hexane eluents .

Advanced Crystal Engineering

Q. Q2. How can machine learning models predict the crystal morphology of this compound in different solvents?

Random Forest (RF) classification models are trained on datasets of solvent properties (e.g., polarity, hydrogen-bonding capacity) and crystallization outcomes. Key features include Hansen solubility parameters, solvent dielectric constant, and crystallization temperature. For example, RF analysis of mefenamic acid in ethanol vs. acetone revealed ethanol favors needle-like crystals due to stronger hydrogen-bonding interactions with the carboxylic acid group. Validation involves comparing predicted vs. experimental X-ray diffraction (XRPD) and scanning electron microscopy (SEM) data .

Pharmacological Derivative Design

Q. Q3. What strategies enhance the anti-inflammatory activity of this compound derivatives?

Schiff Base Formation : Reacting the primary amine group of mefenamic acid with aldehydes (e.g., 4-fluorobenzaldehyde) forms hydrazone derivatives. This modification increases hydrogen-bonding potential, improving COX-2 inhibition. For example, 2-(2-(4-fluorobenzylidene)hydrazineyl)-N-(2,3-dimethylphenyl)acetamido)benzoic acid showed a 40% reduction in paw edema in murine models compared to the parent compound . Thiazolidinone Derivatives : Introducing a thiazolidinone ring via cyclization with thioglycolic acid enhances solubility and bioavailability. FTIR (C=O stretch at 1782 cm⁻¹) and ¹H NMR (δ 5.8 ppm for N-CH-S) confirm successful synthesis .

Spectroscopic Characterization

Q. Q4. Which spectroscopic techniques are critical for validating the structure of this compound derivatives?

- FTIR : Identifies functional groups (e.g., C=O stretch at 1728–1743 cm⁻¹ for carboxylic acid, 1647–1670 cm⁻¹ for amides) .

- ¹H NMR : Key signals include aromatic protons (δ 6.49–7.77 ppm), methyl groups (δ 2.17–2.28 ppm for ortho/meta-CH₃), and hydrazine NH (δ 10.5–11.0 ppm) .

- X-ray Crystallography : Resolves crystal packing; for example, hydrogen-bonding networks between carboxylic acid dimers (O···O distance: 2.65 Å) stabilize the lattice .

Computational Analysis

Q. Q5. How do DFT calculations elucidate the electronic properties of this compound?

Density Functional Theory (DFT) at the B3LYP/6-311G(d,p) level calculates:

- Frontier Molecular Orbitals : HOMO-LUMO gaps (~4.2 eV) indicate moderate reactivity, with HOMO localized on the anthranilic acid moiety .

- Electrostatic Potential Maps : Reveal nucleophilic regions (carboxylic oxygen) and electrophilic sites (aromatic ring), guiding derivatization for targeted interactions .

- TD-DFT : Predicts UV-Vis absorption spectra (λmax ≈ 290 nm), correlating with experimental data for photostability assessment .

Contradictory Data Resolution

Q. Q6. How can researchers resolve discrepancies in reported biological activities of mefenamic acid derivatives?

Contradictions often arise from assay conditions (e.g., COX-2 inhibition IC₅₀ values varying between 1–10 µM). Standardization strategies include:

- Uniform Assay Protocols : Use recombinant COX-2 enzyme and fixed incubation times (15–30 mins).

- Solubility Control : Pre-dissolve derivatives in DMSO (<0.1% final concentration) to avoid solvent interference .

- Meta-Analysis : Cross-reference data from PubChem, ChEMBL, and peer-reviewed studies to identify outliers .

Advanced Formulation Challenges

Q. Q7. What methods improve the aqueous solubility of this compound for in vivo studies?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.